molecular formula C20H18ClN3O2S B2478808 N-(2-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 896044-67-0

N-(2-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide

Cat. No. B2478808
CAS RN: 896044-67-0
M. Wt: 399.89
InChI Key: XKFCJQAFUIJSNL-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide, also known as compound 1, is a synthetic small molecule compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of thioacetamide derivatives and has shown promising results in various studies.

Scientific Research Applications

Antinociceptive Activity

  • Studies on 3(2H)‐Pyridazinone Derivatives: Research on derivatives of 3(2H)‐pyridazinone, which are structurally related to N-(2-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide, revealed significant antinociceptive activities. These compounds were found more potent than aspirin in modified Koster's Test in mice, indicating potential applications in pain management (Doğruer, Şahin, Ünlü, & Ito, 2000).

Inhibitor of Human Acyl-Coenzyme A:Cholesterol O-Acyltransferase

  • Discovery of Clinical Candidate K-604: A compound structurally similar to N-(2-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide, identified as K-604, was found to be a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with potential applications in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Applications in Imaging Techniques

  • Synthesis of Carbon-11-Labeled Derivatives for PET Tracers: Carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, related to N-(2-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide, have been synthesized for potential use as PET tracers in imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), indicating applications in diagnostic imaging (Gao, Wang, & Zheng, 2016).

Corrosion Inhibition

  • Effect on Steel Corrosion Inhibition: Substitution of an oxygen atom by sulfur in pyridazinic molecules, similar in structure to N-(2-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide, demonstrated enhanced corrosion inhibition of steel in acidic media. This indicates potential industrial applications in corrosion prevention (Bouklah et al., 2004).

Anticancer Properties

  • Novel Acetamide Derivatives for Cancer Treatment: Acetamide derivatives of pyridin-3-yl, closely related to the chemical , were synthesized and showed significant cytotoxicity on various human cancer cell lines, suggesting potential use in cancer therapy (Vinayak et al., 2014).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-26-18-9-5-3-7-15(18)17-10-11-20(24-23-17)27-13-19(25)22-12-14-6-2-4-8-16(14)21/h2-11H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFCJQAFUIJSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide

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